Méthylbutylnitrosamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Nitroso-N-methylvinylamine, a related compound, involves treating it with dimethyldioxirane to produce 1-(N-nitrosomethylamino)oxirane, showcasing a method for generating nitrosamine derivatives with specific structural features. This process highlights the ability to manipulate nitrosamine structures for research and potential applications (Okazaki, Persmark, & Guengerich, 1993).

Molecular Structure Analysis

The mass spectral rearrangements of N-nitrosomethyl-n-butylamine and its analogs provide insight into its molecular structure. Hydrogen abstraction by the nitrosamino moiety is a dominant feature in these rearrangements, especially at lower ionization energies, indicating specific structural characteristics vital for understanding the compound's behavior and reactivity (Roller, Slavin, Angeles, & Miller, 1982).

Chemical Reactions and Properties

Nitrosomethyl-N-butylamine undergoes various chemical reactions, forming different products depending on the environmental conditions and reactants involved. For instance, the formation of N-Nitrosodimethylamine (NDMA) during the chloramination of secondary and tertiary amines involves molecular oxygen and radical intermediates, showcasing the complex chemical behavior of nitrosamines in water treatment processes (Spahr, Cirpka, von Gunten, & Hofstetter, 2017).

Physical Properties Analysis

Research on nitrosamines, including compounds like Nitrosomethyl-N-butylamine, focuses more on their chemical properties and reactivity than on specific physical properties. However, understanding these compounds' volatility, solubility, and stability is crucial for their handling and application in various industrial and research settings.

Chemical Properties Analysis

The carcinogenic potential of Nitrosomethyl-N-butylamine and its derivatives has been a significant area of study. These compounds induce tumors in animal models, highlighting the importance of understanding their chemical properties and interactions with biological systems. For example, studies have shown that N-nitrosomethyl-n-butylamine and its derivatives can induce tumors of the upper gastrointestinal tract in rats, suggesting a potent carcinogenic activity that is crucial for risk assessment and regulatory purposes (Lijinsky, Reuber, Saavedra, & Singer, 1983).

Applications De Recherche Scientifique

C5H12N2O C_5H_{12}N_2O C5H12N2O

et une masse moléculaire de 116,16 . Voici une analyse complète de ses applications de recherche scientifique, classées en domaines distincts :Études de cancérogénicité

La méthylbutylnitrosamine est principalement utilisée dans la recherche pour étudier ses effets cancérogènes. Elle est connue pour être un cancérogène puissant et est souvent utilisée en laboratoire pour comprendre les mécanismes de développement du cancer. Des études impliquent l’administration du composé à des organismes modèles pour observer la formation de tumeurs et pour analyser les voies génétiques et moléculaires impliquées dans la cancérogenèse .

Analyse de la contamination des médicaments

Ce composé a été identifié comme un contaminant dans divers médicaments, ce qui a suscité des recherches sur sa présence et sa concentration dans les produits pharmaceutiques. Les études visent à estimer les risques de cancer associés à la contamination par les nitrosamines dans les médicaments utilisés pour les affections chroniques telles que l’hypertension, les brûlures d’estomac et le diabète de type 2. L’accent est mis sur le développement de méthodes de détection et de quantification pour garantir la sécurité des médicaments .

Évaluation de l’impact environnemental

La recherche sur la this compound s’étend également à son impact environnemental, en particulier sa présence dans les sources d’eau. Des études sont menées pour comprendre comment ce composé, ainsi que d’autres nitrosamines, peuvent contaminer les réserves d’eau et quels sont les risques potentiels pour la santé. Cela inclut le développement de méthodes de traitement de l’eau pour éliminer efficacement ces contaminants .

Chimie synthétique

Bien qu’elle ne soit pas couramment utilisée en synthèse organique, la réactivité de la this compound a été étudiée pour des applications synthétiques potentielles. La recherche dans ce domaine explore les réactions et les applications synthétiques des nitrosamines, ce qui pourrait conduire au développement de nouvelles méthodologies synthétiques .

Tests de mutagénicité

La this compound est utilisée dans les tests de mutagénicité en raison de sa capacité à induire des mutations chez divers organismes. Ces tests sont essentiels pour comprendre le potentiel mutagène des produits chimiques et pour évaluer le risque qu’ils représentent pour les organismes vivants. Les effets du composé sur l’ADN et ses propriétés mutagènes présentent un intérêt particulier en toxicologie génétique .

Études mécanistiques de la cancérogenèse

Des études mécanistiques approfondies sont menées pour élucider les voies par lesquelles la this compound induit le cancer. Cela comprend l’investigation de l’activation métabolique du composé et de son interaction avec les composants cellulaires, conduisant à des dommages à l’ADN et à l’initiation de la tumorigenèse .

Développement de méthodes analytiques

Enfin, la this compound est utilisée dans le développement de méthodes analytiques pour la détection des nitrosamines. Cette recherche est essentielle pour surveiller et contrôler la présence de nitrosamines dans l’environnement, les aliments et les produits pharmaceutiques. Des techniques telles que la chromatographie et la spectrométrie de masse sont affinées pour obtenir une détection sensible et précise .

Mécanisme D'action

Target of Action

It’s known that nitrosamines, in general, interact with dna and proteins within cells .

Mode of Action

Methylbutylnitrosamine, like other nitrosamines, is believed to undergo metabolic activation in the body to form reactive species. These species can cause DNA alkylation, leading to DNA damage and mutations . This process is often associated with carcinogenesis .

Biochemical Pathways

Nitrosamines are known to interfere with cellular processes, including dna replication and protein synthesis, which can disrupt normal cell function and lead to pathological conditions .

Pharmacokinetics

Nitrosamines are generally lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .

Result of Action

The primary result of Methylbutylnitrosamine’s action is the potential induction of mutations and carcinogenesis due to its interaction with DNA . This can lead to uncontrolled cell growth and the development of cancerous tumors .

Action Environment

The action, efficacy, and stability of Methylbutylnitrosamine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect the metabolic activation of nitrosamines . Additionally, factors such as pH and temperature can impact the stability of the compound .

Safety and Hazards

Orientations Futures

Nitrosamines have drawn increased attention in recent years after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance . Understanding the chemistry of Nitrosomethyl-N-butylamine will be key to addressing these challenges .

Propriétés

IUPAC Name |

N-butyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTSCJXWLVREKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

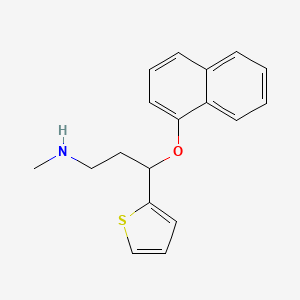

CCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

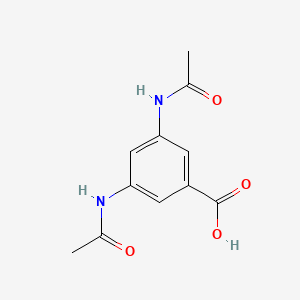

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220960 | |

| Record name | Nitrosomethyl-N-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosomethyl-N-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

193.6 °C | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

32.6 °C | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1 | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.21 [mmHg], 0.6 mmHg | |

| Record name | N-Nitrosomethyl-N-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS RN |

7068-83-9 | |

| Record name | N-Methyl-N-nitroso-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7068-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosomethyl-n-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007068839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosomethyl-N-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl(methyl)nitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSO-1-BUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60APV88QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nitrosomethyl-N-butylamine is a potent carcinogen that exerts its effects through metabolic activation. [, , ] It undergoes enzymatic oxidation, primarily by cytochrome P450 enzymes, leading to the formation of reactive alkylating species. [] These reactive species can then bind to DNA, forming adducts, particularly at the O6 position of guanine. [, ] This DNA damage, if not repaired properly, can lead to mutations, ultimately contributing to the development of cancer. [, ] While several tissues are susceptible, Nitrosomethyl-N-butylamine displays a strong preference for inducing tumors in the esophagus of rats. [, , ]

A: * Molecular formula: C5H12N2O* Molecular weight: 116.16 g/mol* Spectroscopic data: Mass spectral data, particularly related to rearrangement ions, is available in the literature. [] This data helps in understanding the fragmentation patterns and structural characteristics of the molecule.

A: Yes, research has investigated the effects of deuterium substitution on the carcinogenicity of Nitrosomethyl-N-butylamine. [] When the compound was labeled with deuterium in the methyl group, it exhibited increased toxicity and carcinogenic potency compared to the unlabeled form. [] Conversely, labeling at the alpha position of the butyl group resulted in a decrease in carcinogenic potency. [] These findings suggest that the metabolic activation pathways involving the methyl group and the alpha-butyl position play crucial roles in the compound's carcinogenicity.

A: Comparative studies using various Nitrosomethyl-n-alkylamines, with chain lengths ranging from propyl (C-3) to octyl (C-8), have revealed a relationship between the alkyl chain length and carcinogenic potency in Syrian hamsters. [] The shorter chain nitrosamines, particularly Nitrosomethyl-n-propylamine and Nitrosomethyl-n-butylamine, demonstrated the highest potency, as evidenced by decreased survival rates in treated animals. [] As the alkyl chain length increased, a corresponding decrease in potency was observed. []

A: Animal studies, particularly in rats and Syrian hamsters, demonstrate that Nitrosomethyl-N-butylamine primarily targets the esophagus, inducing a high incidence of tumors, mainly carcinomas. [, , ] Other affected organs, although with varying incidences depending on the species and dose, include the upper gastrointestinal tract, lung, nasal mucosa, forestomach, and bladder. [, ]

A: While not directly found in food, researchers identified a new N-nitroso compound, N-1-methylacetonyl-N-3-methylbutylnitrosamine (MAMBNA), in cornbread inoculated with common fungi found in a high-risk area for esophageal cancer in China. [] This finding highlights the potential for nitrosamine formation in food products through fungal contamination, particularly in the presence of precursors and conditions favoring nitrosation.

A: Various analytical techniques are employed to identify and quantify Nitrosomethyl-N-butylamine, including gas-liquid chromatography (GLC) coupled with electron capture detection (ECD) or thermal energy analysis (TEA). [, , ] These methods offer high sensitivity and selectivity in detecting volatile nitrosamines in complex matrices like environmental samples and biological tissues.

A: Research has identified ethanol and disulfiram as modulators of nitrosamine metabolism. [] Ethanol effectively inhibits the bioactivation of both Nitrosomethyl-N-butylamine and its ethyl analogue, N-Nitrosoethyl-n-butylamine, in the nasal mucosa. [] Conversely, disulfiram administration induces a shift in DNA methylation patterns, leading to decreased methylation in the liver and increased methylation in the lung, esophagus, and nasal mucosa. [] These findings underscore the complexity of nitrosamine metabolism and the organ-specific variations in response to modulators.

A: SAR studies focusing on oxidized derivatives of Nitrosomethyl-N-butylamine, specifically N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) and N-Nitrosomethyl(3-oxobutyl)amine (M-3-OB), provide insights into the importance of the position of oxidized substituents relative to the N-nitroso group in pancreatic carcinogenesis. [] While both compounds induced tumors, M-2-OB exhibited a broader spectrum of neoplasms and a high incidence of pancreatic ductular-ductal adenocarcinomas, highlighting the significance of the 2-oxo group in pancreatic carcinogenicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

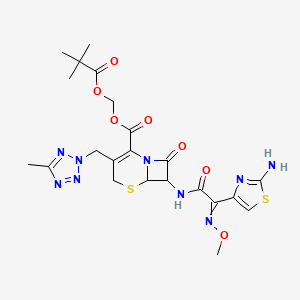

![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)

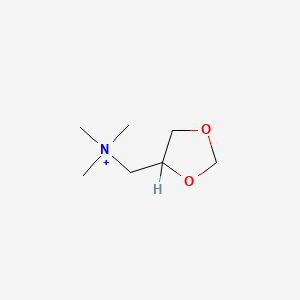

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1215666.png)